molecular formula C18H18N4O3 B12742681 P'-hydroxymesocarb CAS No. 175296-79-4

P'-hydroxymesocarb

Cat. No.: B12742681
CAS No.: 175296-79-4
M. Wt: 338.4 g/mol
InChI Key: GONKDVCPACJNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxymesocarb (para) is a hydroxylated metabolite of mesocarb, a psychostimulant compoundHydroxymesocarb (para) specifically refers to the hydroxylation occurring at the para position of the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxymesocarb (para) involves the hydroxylation of mesocarb. This can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper complexes .

Industrial Production Methods

Industrial production of hydroxymesocarb (para) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Hydroxymesocarb (para) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxymesocarb (para) has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of mesocarb and its metabolites.

    Biology: Studied for its metabolic pathways and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for mesocarb usage.

    Industry: Utilized in the development of new analytical methods and quality control processes.

Mechanism of Action

Hydroxymesocarb (para) exerts its effects primarily through its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The hydroxylation at the para position enhances its binding affinity to neurotransmitter receptors, leading to increased stimulation and prolonged effects .

Comparison with Similar Compounds

Hydroxymesocarb (para) can be compared with other hydroxylated metabolites of mesocarb, such as:

Hydroxymesocarb (para) is unique due to its specific hydroxylation pattern, which influences its chemical reactivity, metabolic stability, and biological activity .

Properties

CAS No.

175296-79-4

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N'-[3-[1-(4-hydroxyphenyl)propan-2-yl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate

InChI

InChI=1S/C18H18N4O3/c1-13(11-14-7-9-16(23)10-8-14)22-12-17(25-21-22)20-18(24)19-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H2-,19,20,21,23,24)

InChI Key

GONKDVCPACJNBP-UHFFFAOYSA-N

Isomeric SMILES

CC(CC1=CC=C(C=C1)O)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-]

Canonical SMILES

CC(CC1=CC=C(C=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.